![molecular formula C19H23ClN4O2 B5559527 1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)
1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone
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Overview
Description
Synthesis Analysis
Synthesis involves complex reactions including condensation, oxidation, and reductive amination steps. For example, compounds with similar structures have been synthesized through a multi-step process involving alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis, achieving yields around 48.2% (Quan, 2006).
Molecular Structure Analysis
Molecular structure characterization often involves techniques such as IR, NMR, and X-ray crystallography. For instance, the crystal structure of a related compound, 4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide, demonstrated the piperazine ring adopting a chair conformation and highlighted specific dihedral angles with attached rings, providing insights into the molecular conformation in the solid state (Loh et al., 2010).
Scientific Research Applications
Molecular Interaction and Binding Studies
Compounds with structures similar to "1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone" have been studied for their molecular interactions, particularly as antagonists or agonists for various receptors. For example, Shim et al. (2002) investigated the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, providing insights into the structural requirements for receptor binding and activity. This research is foundational for understanding the pharmacological modulation of cannabinoid receptors, which are potential targets for treating various conditions, including pain, obesity, and neurological disorders (Shim et al., 2002).
Antimicrobial and Antifungal Applications
Several studies focus on the synthesis and evaluation of compounds with antimicrobial and antifungal properties. Mekky and Sanad (2020) described the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, showing potent bacterial biofilm and MurB inhibitors, indicating their potential application in combating resistant bacterial strains (Mekky & Sanad, 2020).
Anticonvulsant and Antitumor Activities
The anticonvulsant and antimicrobial activities of 3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐Pyran‐4‐one derivatives, synthesized through the reaction with substituted piperazine derivatives, were evaluated by Aytemi̇r et al. (2004). This illustrates the compound's potential in developing new treatments for seizures and microbial infections (Aytemi̇r et al., 2004).
Drug Design and Synthesis
The design and synthesis of molecules with specific biological targets are a critical area of research. Studies such as those by Patil et al. (2021) involve the creation of piperazine and triazolo-pyrazine derivatives for antimicrobial activity screening, showcasing the compound's versatility in drug development for treating infections (Patil et al., 2021).
Molecular Docking and Structure-Activity Relationships
Molecular docking studies, such as those conducted by Katariya et al. (2021), on 1,3-oxazole clubbed pyridyl-pyrazolines for anticancer and antimicrobial agents highlight the importance of structure-activity relationships in discovering more effective and selective therapeutic agents (Katariya et al., 2021).
Mechanism of Action
properties
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-4-(2-methyl-5-propylpyrazole-3-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-4-6-15-10-17(22(3)21-15)19(26)23-12-18(25)24(11-13(23)2)16-8-5-7-14(20)9-16/h5,7-10,13H,4,6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWVDIDMABIDEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)N2CC(=O)N(CC2C)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone |
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